4-Pentylphenol-d5

Description

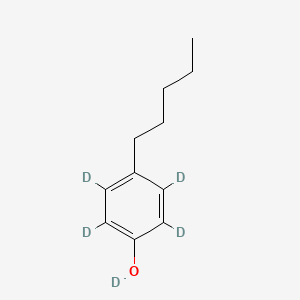

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-WLWDFMJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard: A Technical Guide to 4-Pentylphenol-d5 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the realms of environmental monitoring, drug metabolism studies, and food safety, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable quantification. This technical guide provides an in-depth exploration of 4-Pentylphenol-d5, a deuterated analog of 4-Pentylphenol, and its application as an internal standard to ensure the highest fidelity in analytical results.

Introduction to 4-Pentylphenol and the Need for a Robust Internal Standard

4-Pentylphenol is an alkylphenol of significant interest due to its presence as an environmental contaminant, often arising from the degradation of alkylphenol ethoxylates used in detergents, plastics, and other industrial products. Its potential endocrine-disrupting properties necessitate sensitive and accurate methods for its quantification in various matrices.

Quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. To correct for these potential errors, an internal standard is introduced into the sample at a known concentration. The ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for this purpose.[1]

Properties of 4-Pentylphenol:

| Property | Value |

| Chemical Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Moderately soluble in organic solvents, limited solubility in water |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (4-Pentylphenol). The SIL internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).

Because the SIL internal standard and the native analyte have nearly identical physicochemical properties, they experience the same extraction efficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard, an accurate and precise quantification of the analyte can be achieved, irrespective of sample loss during preparation or matrix-induced signal variations.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms onto the aromatic ring of 4-Pentylphenol through hydrogen-deuterium (H-D) exchange reactions. Acid-catalyzed deuteration is a common and effective method.

Example Synthetic Protocol: Acid-Catalyzed Deuteration

-

Preparation: The starting material, 4-Pentylphenol, is dissolved in deuterium oxide (D₂O).

-

Acidification: A deuterated acid, such as deuterium chloride (DCl) in D₂O, is added to the solution to catalyze the electrophilic substitution of hydrogen with deuterium on the aromatic ring.

-

Reaction: The mixture is heated under reflux for a specified period to facilitate the H-D exchange. The positions ortho and para to the hydroxyl group are most susceptible to deuteration.

-

Work-up: After the reaction is complete, the D₂O and DCl are removed, often by lyophilization, to yield the deuterated 4-Pentylphenol.

-

Purification: The crude product may be purified by recrystallization or column chromatography to achieve high isotopic and chemical purity.

The isotopic purity of the synthesized this compound is critical and is typically determined by mass spectrometry.

Experimental Protocols for Quantitative Analysis

The following are detailed, representative protocols for the quantitative analysis of 4-Pentylphenol in environmental water samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect a 500 mL water sample in an amber glass bottle. If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.

-

Spiking with Internal Standard: Add a precise volume of a standard solution of this compound in methanol (B129727) to the water sample to achieve a final concentration of, for example, 100 ng/L.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained 4-Pentylphenol and this compound from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Analytical Methodology: GC-MS Analysis

-

Derivatization (Optional but Recommended for GC-MS): To improve chromatographic performance and sensitivity, the hydroxyl group of the phenols can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

To the 1 mL concentrated extract, add 100 µL of BSTFA and 10 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

4-Pentylphenol (TMS derivative): Monitor characteristic ions (e.g., m/z 236, 221).

-

This compound (TMS derivative): Monitor characteristic ions (e.g., m/z 241, 226).

-

-

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly reliable and validated analytical methods. The following tables present typical performance characteristics of such a method.

Table 1: Linearity and Limit of Quantification (LOQ)

| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/L) |

| 4-Pentylphenol | 10 - 2000 | > 0.998 | 10 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |

| 4-Pentylphenol | 50 | 98.5 | 4.2 |

| 500 | 101.2 | 3.5 | |

| 1500 | 99.1 | 2.8 |

Advantages and Considerations

Advantages of using this compound:

-

High Accuracy and Precision: Effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable results.[2]

-

Co-elution: Chromatographically co-elutes with the native analyte, ensuring that both compounds experience the same analytical conditions.

-

Similar Ionization Efficiency: Behaves similarly to the native analyte in the mass spectrometer's ion source.

Considerations:

-

Isotopic Purity: The this compound internal standard should have high isotopic purity to avoid cross-contribution to the analyte signal.

-

Deuterium Exchange: The deuterium atoms should be placed on stable positions of the molecule to prevent exchange with protons from the solvent or matrix.

-

Cost and Availability: The synthesis of stable isotope-labeled standards can be more costly than non-labeled analogs.

Conclusion

This compound serves as an exemplary stable isotope-labeled internal standard for the accurate and precise quantification of 4-Pentylphenol in complex matrices. Its use in conjunction with isotope dilution mass spectrometry represents the state-of-the-art in analytical chemistry, providing researchers, scientists, and drug development professionals with the confidence needed for critical decision-making. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of this analytical approach.

References

An In-depth Technical Guide to the Synthesis and Purity of 4-Pentylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of 4-Pentylphenol-d5 (4-Pentylphenol-O,2,3,5,6-d5). This deuterated analog of 4-Pentylphenol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a common and effective synthesis strategy, detailed analytical protocols for purity and isotopic incorporation assessment, and presents quantitative data in a clear, accessible format.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach leverages the increased reactivity of the aromatic protons ortho and para to the hydroxyl group, facilitating their substitution with deuterium (B1214612) atoms from a deuterium source, typically deuterium oxide (D₂O).

A robust and frequently employed catalyst for this transformation is a polymer-supported acid, such as Amberlyst-15. This heterogeneous catalyst simplifies the post-reaction work-up, as it can be easily removed by filtration.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

4-Pentylphenol-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Pentylphenol-d5, a deuterated form of the alkylphenol, 4-pentylphenol (B72810). This document covers its chemical properties, proposed synthesis, analytical methodologies, and known biological activities, with a focus on its role as a potential endocrine disruptor.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 126839-95-0 |

| Molecular Weight | 169.27 g/mol |

| Molecular Formula | C₁₁H₁₁D₅O |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Fries Rearrangement of Phenyl-d5 Valerate (B167501) to 4-Pentanoylphenol-d5

The Fries rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In this proposed synthesis, commercially available phenol-d6 (B82959) would first be acylated with valeryl chloride to form phenyl-d5 valerate, which is then rearranged.

-

Materials: Phenyl-d5 valerate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), hydrochloric acid (HCl).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenyl-d5 valerate in anhydrous nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-pentanoylphenol-d5.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Wolff-Kishner Reduction of 4-Pentanoylphenol-d5 to this compound

The Wolff-Kishner reduction deoxygenates a ketone to the corresponding alkane using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base at elevated temperatures.

-

Materials: 4-Pentanoylphenol-d5, hydrazine hydrate, potassium hydroxide (B78521) (KOH), diethylene glycol (solvent).

-

Procedure:

-

Place 4-pentanoylphenol-d5, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Reconfigure the apparatus for distillation and remove the water and excess hydrazine.

-

Increase the temperature to approximately 200°C and maintain it for several hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with dilute acid and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound. The deuterated nature of the compound allows for its use as an internal standard in isotope dilution methods for the accurate quantification of non-deuterated 4-pentylphenol.

-

Sample Preparation: Samples containing this compound can be extracted using a suitable organic solvent. Derivatization, for example, by silylation, may be employed to improve chromatographic properties.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring the molecular ion and characteristic fragment ions of both the deuterated and non-deuterated analytes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium (B1214612) labels in this compound.

-

¹H NMR: The ¹H NMR spectrum will show the absence of signals corresponding to the positions of deuterium substitution on the pentyl chain. The aromatic protons will appear in their characteristic region.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated analog.

Biological Activity and Signaling Pathways

4-Alkylphenols, including 4-pentylphenol, are recognized as endocrine-disrupting chemicals (EDCs). Their primary mode of action involves interaction with the endocrine system, particularly estrogen signaling pathways.

Endocrine Disruption

4-Pentylphenol can act as a xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERα and ERβ). This binding can trigger downstream cellular responses that are normally regulated by estrogen, potentially leading to adverse health effects.

Metabolism and Interaction with CYP3A4

Recent studies have highlighted a novel pathway of endocrine disruption by alkylphenols involving their metabolism by cytochrome P450 enzymes, specifically CYP3A4. This enzyme can catalyze the formation of reactive intermediates that can interact with and disrupt the normal homeostasis of endogenous estrogens.

Below is a diagram illustrating the proposed signaling pathway for the endocrine-disrupting effects of 4-pentylphenol, focusing on its interaction with the estrogen receptor and its metabolism by CYP3A4.

This diagram illustrates two main pathways: the direct binding of 4-pentylphenol to the estrogen receptor, mimicking estrogen and leading to altered gene transcription, and the metabolic pathway where CYP3A4 metabolizes 4-pentylphenol, potentially forming reactive metabolites that can interfere with endogenous estrogen levels. Both pathways contribute to the overall endocrine-disrupting effects of the compound.

environmental fate and transport of 4-Pentylphenol

An In-depth Technical Guide on the Environmental Fate and Transport of 4-Pentylphenol (B72810)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental fate and transport of 4-pentylphenol, with a focus on its isomers, 4-tert-pentylphenol and 4-n-pentylphenol. This document summarizes key physicochemical properties, degradation pathways, soil and sediment interactions, and bioaccumulation potential. Detailed experimental protocols for key studies are also provided to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following tables summarize the key properties for 4-tert-pentylphenol and 4-n-pentylphenol.

Table 1: Physicochemical Properties of 4-tert-Pentylphenol

| Property | Value | Reference |

| CAS Number | 80-46-6 | [1] |

| Molecular Formula | C11H16O | [2] |

| Molecular Weight | 164.25 g/mol | [2] |

| Melting Point | 94.7°C | [2] |

| Boiling Point | 255°C | [2] |

| Vapor Pressure | < 5 Pa at 20°C | [2] |

| Water Solubility | 193 mg/L at 21°C | [2] |

| Henry's Law Constant | 0.206 Pa·m³/mol (calculated) | [2] |

| pKa | 10.4 (calculated) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 at 25°C (calculated) | [2] |

Table 2: Physicochemical Properties of 4-n-Pentylphenol

| Property | Value | Reference |

| CAS Number | 14938-35-3 | [3] |

| Molecular Formula | C11H16O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Density | 0.960 g/mL at 20°C | [3] |

| Melting Point | 23-25°C | [3] |

| Boiling Point | 342°C | [3] |

| Flash Point | 133°C | [3] |

| Water Solubility | 99.99 mg/L at 25°C | [3][4] |

| Vapor Density | 5.66 | [3][4] |

| pKa | 10.26 ± 0.13 (Predicted) | [3][4] |

| Refractive Index | n20/D 1.515 | [3][4] |

Environmental Fate and Transport

The following diagram illustrates the principal pathways for the environmental fate and transport of 4-pentylphenol.

Degradation

4-tert-pentylphenol is considered to be readily biodegradable.[2] One study conducted in accordance with OECD Test Guideline 301B showed 73% biodegradation based on dissolved organic carbon (DOC) removal over 28 days. While specific pathways for 4-pentylphenol are not extensively detailed, the biodegradation of alkylphenols, such as 4-nonylphenol, has been studied. The process is known to be dependent on molecular oxygen.[5] Microorganisms like Sphingomonas spp. can carry out the initial degradation, which often involves ipso-hydroxylation.[5] This leads to the formation of hydroquinone (B1673460) and an alcohol corresponding to the alkyl side chain.[5]

In the atmosphere, 4-tert-pentylphenol is expected to degrade rapidly through reactions with hydroxyl radicals, with a calculated half-life of approximately 3.1 to 9.2 hours.[2][6] In aquatic environments, the photodegradation of phenolic compounds can be influenced by various factors such as pH and the presence of photosensitizers.[7]

Due to the absence of hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway for 4-tert-pentylphenol and 4-tert-butylphenol (B1678320) under typical environmental conditions.[2]

Soil and Sediment Interactions

4-tert-pentylphenol is expected to partition mainly to soil and sediment upon release to the environment.[2] The soil adsorption coefficient (Koc) for 4-tert-pentylphenol has been estimated to be around 2,380 L/kg, indicating low mobility in soil.[2] The adsorption and desorption behavior of organic compounds in soil is influenced by factors such as soil organic matter content and pH.[8][9]

Bioaccumulation

The potential for bioaccumulation is a critical aspect of the environmental risk assessment of chemicals. The octanol-water partition coefficient (log Kow) for 4-tert-pentylphenol is 3.9, which suggests a moderate potential for bioaccumulation in aquatic organisms.[2] The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation.

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the environmental fate and transport parameters of 4-pentylphenol.

Biodegradation Assessment (OECD 301B)

The ready biodegradability of 4-tert-pentylphenol was assessed using the CO2 Evolution Test (OECD Guideline 301B).

Protocol:

-

Preparation: A mineral medium is prepared containing essential salts. An inoculum, typically from a sewage treatment plant, is added.

-

Test Setup: The test substance (4-pentylphenol) is added to the test flasks as the sole source of organic carbon. Control flasks without the test substance are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature for 28 days.

-

Measurement: The amount of CO2 evolved from the flasks is measured at regular intervals. The concentration of dissolved organic carbon (DOC) can also be measured at the beginning and end of the test.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced in the test flasks to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance.

Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)

This method is used to determine the soil adsorption coefficient (Koc).

Protocol:

-

Preparation: A well-characterized soil sample is used. A solution of 4-pentylphenol is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte.

-

Adsorption: A known mass of soil is mixed with a known volume of the 4-pentylphenol solution in a centrifuge tube. The tubes are shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation and Analysis: The tubes are centrifuged to separate the soil from the aqueous phase (supernatant). The concentration of 4-pentylphenol remaining in the supernatant is analyzed. The amount of 4-pentylphenol adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption (Optional): The supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2. The mixture is shaken again to allow for desorption. The concentration of 4-pentylphenol in the supernatant is then analyzed.

Photodegradation in Water

This protocol describes a general laboratory setup for assessing the photodegradation of 4-pentylphenol in an aqueous solution.

Protocol:

-

Preparation: An aqueous solution of 4-pentylphenol of a known concentration is prepared.

-

Experimental Setup: The solution is placed in a photoreactor, typically made of quartz to allow for UV light penetration. A UV lamp with a specific wavelength is used as the light source. A dark control, wrapped in aluminum foil, is run in parallel to account for any degradation not due to light.

-

Irradiation: The test solution is irradiated for a set period, and samples are taken at various time intervals. The temperature is kept constant.

-

Analysis: The concentration of 4-pentylphenol in each sample is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The degradation rate constant and the half-life of 4-pentylphenol under the specific experimental conditions are calculated from the concentration-time data.

Bioaccumulation in Fish (OECD 305)

The OECD Guideline 305 describes a method for determining the bioconcentration factor (BCF) in fish.[10]

Protocol:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of 4-pentylphenol in a flow-through system for a defined period (e.g., 28 days). Water and fish samples are taken at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water and held for a depuration period. Fish are sampled at intervals during this phase.

-

Analysis: The concentration of 4-pentylphenol is measured in the water samples and in the fish tissue samples (whole body or specific organs).

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[11]

References

- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chembk.com [chembk.com]

- 4. 4-Pentylphenol | 14938-35-3 [amp.chemicalbook.com]

- 5. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Degradation Pathway [eawag-bbd.ethz.ch]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Photosonochemical degradation of phenol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The concept of soil adsorption and desorption - ECETOC [ecetoc.org]

- 9. Adsorption of organic chemicals in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

4-Pentylphenol: An In-Depth Technical Guide on its Endocrine Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentylphenol (B72810), a member of the alkylphenol chemical family, has been identified as an endocrine disrupting compound (EDC). This technical guide provides a comprehensive overview of the scientific evidence detailing its effects on the endocrine system. Primarily acting as an estrogen receptor agonist, 4-pentylphenol has demonstrated the ability to mimic the actions of endogenous estrogens, leading to potential disruptions in hormonal homeostasis. This document summarizes key findings from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the known signaling pathways affected by this compound. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development investigating the toxicological profile and potential health risks associated with 4-pentylphenol exposure.

Introduction

Endocrine disrupting compounds are exogenous substances that can interfere with any aspect of hormone action. Alkylphenols, a class of chemicals used in the manufacturing of detergents, plastics, and other industrial products, have come under scrutiny for their potential endocrine-disrupting effects. 4-Pentylphenol, specifically, has been shown to possess estrogenic activity, raising concerns about its impact on human and wildlife health. This guide will delve into the mechanisms of action, quantitative effects, and experimental evidence related to the endocrine-disrupting properties of 4-pentylphenol.

Mechanisms of Endocrine Disruption

The primary mechanism by which 4-pentylphenol exerts its endocrine-disrupting effects is through its interaction with estrogen receptors (ERs). As an ER agonist, it can bind to these receptors and trigger estrogenic responses within cells.

Estrogenic Activity

-

Estrogen Receptor Binding: 4-Pentylphenol has been shown to bind to estrogen receptors, although with a lower affinity than the endogenous hormone 17β-estradiol. This binding initiates a cascade of molecular events typically triggered by estrogen.

-

Transcriptional Activation: Upon binding to the estrogen receptor, 4-pentylphenol can induce the transactivation of estrogen-responsive genes, leading to the synthesis of proteins that mediate estrogenic effects.

Anti-Androgenic Activity

While the primary mode of action is estrogenic, some studies on related alkylphenols suggest a potential for anti-androgenic activity. This can occur through antagonism of the androgen receptor (AR), preventing endogenous androgens from binding and eliciting their normal physiological effects. However, specific quantitative data for 4-pentylphenol's anti-androgenic activity is limited.

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize the available quantitative data from various in vitro and in vivo studies on 4-pentylphenol and related alkylphenols.

Table 1: In Vitro Estrogenic Activity of 4-Pentylphenol and Related Compounds

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 4-Pentylphenol | MCF-7 Cell Proliferation | MCF-7 | Cell Proliferation | Estrogenic effects detected | [1] |

| 4-tert-Octylphenol (B29142) | MCF-7 Cell Proliferation | MCF-7 | EC50 | 1 µM | [1] |

| 4-Nonylphenol | MCF-7 Cell Proliferation | MCF-7 | EC50 | 10 µM | [1] |

| 17β-Estradiol | MCF-7 Cell Proliferation | MCF-7 | EC50 | 1 nM | [1] |

| 4-tert-Pentylphenol | Estrogen Receptor Binding | Rat Uterine Tissue | Relative Potency | 100,000-fold less potent than 17β-estradiol | [2] |

Table 2: In Vivo Estrogenic Activity of 4-Pentylphenol

| Assay | Animal Model | Dosing | Endpoint | Result | Reference |

| Uterotrophic Assay | Ovariectomized Rats | 400 mg/kg/day for 3 days | Increased Uterine Weight | Significant increase observed | [1][3] |

| Calbindin-D9K mRNA Expression | Ovariectomized Rats | 400 mg/kg for 3 days | mRNA Levels in Uterus | Significant increase observed | [1][3] |

Table 3: In Vitro Anti-Androgenic Activity of Related Alkylphenols

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 4-tert-Octylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 9.71 x 10⁻⁵ M | [4] |

| 4-Nonylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 2.02 x 10⁻⁵ M | [4] |

| Bisphenol A (BPA) | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 7.46 x 10⁻⁷ M | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

-

Objective: To determine the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled estrogen)

-

Unlabeled 17β-estradiol (for standard curve)

-

4-Pentylphenol (test compound)

-

Assay buffer

-

Scintillation fluid and vials

-

Scintillation counter

-

-

Procedure:

-

A fixed concentration of [³H]-17β-estradiol and rat uterine cytosol are incubated with varying concentrations of 4-pentylphenol.

-

A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard competition curve.

-

After incubation, the receptor-bound and free radioligand are separated.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of 4-pentylphenol that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

-

The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of 4-pentylphenol) x 100.

-

MCF-7 Cell Proliferation (E-Screen) Assay

-

Objective: To assess the estrogenic activity of a chemical by measuring its ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous estrogens)

-

17β-Estradiol (positive control)

-

4-Pentylphenol (test compound)

-

Cell proliferation assay reagent (e.g., MTT, SRB)

-

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of 4-pentylphenol or 17β-estradiol for a defined period (e.g., 6 days).

-

At the end of the exposure period, a cell proliferation assay is performed to quantify the number of viable cells.

-

A dose-response curve is generated, and the effective concentration that causes 50% of the maximal response (EC50) is calculated.

-

Uterotrophic Assay in Ovariectomized Rats

-

Objective: To evaluate the in vivo estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

-

Animal Model: Immature or ovariectomized female rats.

-

Procedure:

-

Animals are administered 4-pentylphenol daily for three consecutive days via oral gavage or subcutaneous injection.

-

A positive control group receives a known estrogen (e.g., 17β-estradiol), and a negative control group receives the vehicle.

-

On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed.

-

A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

-

Calbindin-D9k mRNA Expression Assay

-

Objective: To measure the induction of an estrogen-responsive gene, Calbindin-D9k, in the uterus of rats exposed to a test chemical.

-

Procedure:

-

Following an in vivo exposure study (such as the uterotrophic assay), uterine tissue is collected.

-

Total RNA is extracted from the uterine tissue.

-

The expression level of Calbindin-D9k mRNA is quantified using techniques such as Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).

-

An increase in Calbindin-D9k mRNA levels relative to the control group indicates an estrogenic response.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the endocrine-disrupting activity of 4-pentylphenol.

Conclusion

The available scientific evidence strongly indicates that 4-pentylphenol is an endocrine-disrupting compound with pronounced estrogenic activity. Its ability to bind to and activate the estrogen receptor has been demonstrated in multiple in vitro and in vivo experimental models. While data on its anti-androgenic potential is less clear, the established estrogenic effects warrant careful consideration in risk assessment and regulatory frameworks. This technical guide provides a foundational understanding of the endocrine-disrupting properties of 4-pentylphenol, offering valuable insights for researchers and professionals working to understand and mitigate the potential health risks associated with exposure to this compound. Further research is encouraged to fully elucidate its complete toxicological profile, including more detailed quantitative analysis of its receptor binding affinities and a broader investigation into its potential effects on other endocrine pathways.

References

- 1. Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of regulation of the calcium-binding protein calbindin-D9k,and its physiological role(s) in mammals: a review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-Pentylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Introduction

4-Pentylphenol is an alkylphenol of increasing environmental concern due to its potential endocrine-disrupting properties. Accurate and sensitive quantification in various matrices is crucial for environmental monitoring and risk assessment. This application note describes a robust and reliable method for the determination of 4-Pentylphenol using gas chromatography coupled with mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 4-Pentylphenol-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]

Analytical Method

This method utilizes a sensitive GC-MS system operating in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high selectivity. Samples are subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard prior to derivatization and GC-MS analysis.

Key Features:

-

High Sensitivity and Selectivity: Achieved through the use of GC-MS in SIM mode.

-

High Accuracy and Precision: Ensured by the application of a deuterated internal standard.

-

Robust Sample Preparation: Adaptable for various environmental matrices.

Experimental Protocol

Reagents and Materials

-

4-Pentylphenol (≥98.0% purity)

-

This compound (as internal standard)

-

Methanol, Hexane, Dichloromethane (B109758) (HPLC or GC grade)

-

Anhydrous Sodium Sulfate

-

Derivatization agent (e.g., BSTFA with 1% TMCS or MSTFA)

-

Deionized water

Standard Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-Pentylphenol and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the 4-Pentylphenol stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL).

-

Spike each calibration standard, as well as the quality control (QC) samples and the samples to be analyzed, with a fixed concentration of the this compound internal standard (e.g., 20 ng/mL).

Sample Preparation (Liquid-Liquid Extraction Example for Water Samples)

-

To a 100 mL water sample, add the internal standard solution.

-

Adjust the pH of the sample to <2 with a suitable acid.

-

Extract the sample three times with 20 mL of dichloromethane in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Derivatize the hydroxyl group of the phenol (B47542) with a suitable silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) by heating at 60°C for 30 minutes to improve chromatographic performance.

-

The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of 4-Pentylphenol.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 4-Pentylphenol | ~12.5 | 107 | 164, 135 |

| This compound (ISTD) | ~12.45 | 112 | 169, 140 |

Method Performance Characteristics:

| Parameter | Value |

| Linearity Range | 1 - 100 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 0.5 ng/mL[3][4][5] |

| Limit of Quantitation (LOQ) | 1.5 ng/mL[3][4][6] |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of 4-Pentylphenol.

Mass Spectra and Fragmentation

The mass spectrum of 4-Pentylphenol is characterized by a molecular ion peak at m/z 164.[7][8] The base peak is typically observed at m/z 107, which corresponds to the tropylium-like ion formed after benzylic cleavage of the pentyl chain. Other significant fragments can be seen at m/z 135 and 108. For the deuterated internal standard, this compound, the corresponding ions will be shifted by +5 amu (assuming deuteration on the pentyl chain).

Caption: Proposed mass fragmentation pathway for 4-Pentylphenol.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of 4-Pentylphenol in environmental samples. The use of a deuterated internal standard is critical for achieving accurate and precise results. This method is suitable for routine monitoring and can be adapted for various sample matrices with appropriate validation.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenol, 4-pentyl- [webbook.nist.gov]

Application Note: Quantitative Analysis of 4-Pentylphenol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-Pentylphenol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (4-Pentylphenol-¹³C₆) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described workflow includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Pentylphenol in a biological matrix.

Introduction

4-Pentylphenol is an alkylphenol that can be found in various environmental and commercial products. Due to its potential endocrine-disrupting properties, there is a growing interest in accurately measuring its levels in biological samples. LC-MS/MS has become the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the reliability of quantitative results.[1] This protocol provides a comprehensive guide for the determination of 4-Pentylphenol in human plasma.

Experimental

Materials and Reagents

-

4-Pentylphenol (CAS: 14938-35-3)[2]

-

4-Pentylphenol-¹³C₆ (or other suitable deuterated analog, custom synthesis may be required)

-

LC-MS grade methanol[3]

-

LC-MS grade acetonitrile[3]

-

LC-MS grade water[3]

-

Formic acid (≥98%)[3]

-

Human plasma (K₂EDTA)

Standard Solutions Preparation

Stock solutions of 4-Pentylphenol and 4-Pentylphenol-¹³C₆ (Internal Standard, IS) were prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working IS solution was prepared at 100 ng/mL in 50:50 (v/v) methanol:water. All solutions were stored at 2-8°C.

Sample Preparation

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 20 µL of the 100 ng/mL IS working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:methanol with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 10 |

| 10.0 | 10 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The molecular weight of 4-Pentylphenol is 164.24 g/mol .[2][4] In negative ion mode, the precursor ion ([M-H]⁻) is m/z 163.2. For the ¹³C₆-labeled internal standard, the precursor ion would be m/z 169.2. Product ions are generated by collision-induced dissociation (CID). For robust quantification, two transitions (a quantifier and a qualifier) are monitored for each analyte.[5]

Table 3: MRM Transitions and Parameters (Proposed)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 4-Pentylphenol | 163.2 | 107.1 | 25 | 93.1 | 35 |

| 4-Pentylphenol-¹³C₆ (IS) | 169.2 | 113.1 | 25 | 99.1 | 35 |

Note: Collision energies should be optimized for the specific instrument used.

Results and Data Presentation

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a 1/x weighting factor was used.

Table 4: Quantitative Performance (Example Data)

| Parameter | Result |

| Calibration Curve Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

Note: This data is representative and should be confirmed during method validation.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Principle of using a deuterated internal standard for quantification.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 4-Pentylphenol in human plasma. The use of a deuterated internal standard, coupled with a simple sample preparation protocol, ensures high accuracy and reproducibility. This method is well-suited for research applications requiring the precise measurement of 4-Pentylphenol in biological matrices.

References

Application Note: Solid-Phase Extraction (SPE) Method for 4-Pentylphenol in Water Samples

Introduction

4-Pentylphenol is an alkylphenol of interest due to its potential environmental persistence and endocrine-disrupting properties. Accurate and sensitive quantification in aqueous matrices is crucial for environmental monitoring and risk assessment. This application note details a robust solid-phase extraction (SPE) method for the pre-concentration and purification of 4-Pentylphenol from water samples prior to chromatographic analysis. The protocol is designed for researchers, scientists, and professionals in drug development and environmental science, providing a reliable workflow for trace-level analysis.

Principle

Solid-phase extraction is a technique used for the rapid, selective, and non-exhaustive extraction of solutes from a liquid phase (the sample) onto a solid stationary phase (the sorbent). For a non-polar compound like 4-Pentylphenol in a polar matrix such as water, a reversed-phase SPE sorbent is ideal. The general steps involve conditioning the sorbent to activate the stationary phase, loading the aqueous sample where the analyte of interest is retained, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.

While specific studies on 4-Pentylphenol are limited, methods for structurally similar alkylphenols like 4-nonylphenol (B119669) and 4-octylphenol (B30498) are well-established and can be adapted.[1][2] C18 and polymeric sorbents are commonly employed for the extraction of these compounds from water.[3][4] Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2][5]

Data Presentation

The following table summarizes typical performance data for the SPE of alkylphenols from water samples, which can be expected to be similar for 4-Pentylphenol.

| Analyte | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |

| 4-Nonylphenol | PDMS fiber (SPME) | Thermal Desorption | GC-MS | >94% | 0.01 | 0.15 | [5] |

| 4-Octylphenol | Not Specified | Methanol (B129727):Acetone (B3395972) (1:1) | HPLC-PDA | 41 - 114% | 0.0006 | 0.0020 | [1][2] |

| 4-Nonylphenol | Not Specified | Methanol:Acetone (1:1) | HPLC-PDA | 41 - 114% | 0.0001 | 0.0005 | [1][2] |

| Phenolic Compounds | Modified Polymeric Resin | Methanol | HPLC-UV | >70% | 0.2 - 0.8 | - | [3] |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction and analysis of 4-Pentylphenol in water.

Detailed Protocol: SPE for 4-Pentylphenol in Water

This protocol is adapted from established methods for other alkylphenols and provides a general procedure that should be optimized for specific laboratory conditions and instrumentation.[1][2]

Materials and Reagents

-

SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Oasis HLB), 100-500 mg sorbent mass.

-

Solvents: HPLC-grade or equivalent Methanol, Acetone, Dichloromethane (DCM), n-Hexane.

-

Reagents: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment.

-

Water: Milli-Q or deionized water.

-

Glassware: Sample bottles, graduated cylinders, collection vials.

-

Equipment: SPE vacuum manifold, rotary evaporator or nitrogen evaporator.

Sample Pre-treatment

-

Collect water samples in clean glass bottles.

-

For a 200 mL sample, acidify to a pH below 2 using concentrated HCl or H₂SO₄ to ensure 4-Pentylphenol is in its neutral form.[4]

-

If using an internal standard or surrogate, spike the sample at this stage and mix thoroughly.

-

Add a small amount of a polar organic solvent like methanol (e.g., 5 mL per 1 L of sample) to the water sample to improve the interaction of the analyte with the sorbent.[4]

SPE Cartridge Conditioning

This step solvates the sorbent and removes any potential contaminants.

-

Place the SPE cartridges on a vacuum manifold.

-

Wash the cartridge with 10 mL of a mixture of methanol and acetone (1:1, v/v).[2] Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through to waste.

-

Flush the cartridge with 10 mL of methanol.[4]

-

Equilibrate the cartridge by flushing with 10-20 mL of deionized water adjusted to the same pH as the sample (pH < 2).[3][4] Do not allow the sorbent to go dry at the end of this step; leave a thin layer of water above the sorbent bed.

Sample Loading

-

Load the pre-treated water sample onto the conditioned SPE cartridge.

-

Maintain a steady flow rate of approximately 1-5 mL/min. A fast, dropwise flow is generally suitable.[2]

Washing

This step removes polar interferences that may have been retained on the sorbent.

-

After the entire sample has passed through, wash the cartridge with 10 mL of Milli-Q water to remove any remaining water-soluble impurities.[2]

-

Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove as much water as possible.[4]

Elution

This step uses a strong organic solvent to desorb the analyte from the sorbent.

-

Place a clean collection tube inside the manifold.

-

Elute the 4-Pentylphenol from the cartridge using 10 mL of a methanol and acetone mixture (1:1, v/v).[1][2] Allow the solvent to soak the sorbent for a few minutes before slowly drawing it through to the collection tube.

-

A second elution with an equal volume of the same solvent mixture can be performed to ensure complete recovery.

Eluate Post-treatment

-

The collected eluate is typically concentrated to a smaller volume (e.g., 1 mL) to increase the analyte concentration. This can be achieved using a gentle stream of nitrogen or a rotary evaporator.[2]

-

The final extract can then be reconstituted in a suitable solvent for the analytical instrument (e.g., acetonitrile (B52724) for LC-MS or hexane (B92381) for GC-MS).

Analysis

The final extract is ready for injection into an analytical instrument such as a GC-MS or LC-MS/MS for separation, identification, and quantification of 4-Pentylphenol. Analytical conditions should be optimized based on the instrument used. For instance, HPLC analysis can be performed with a C18 column and a mobile phase of acetonitrile and deionized water.[1][2]

References

Application Note: High-Throughput Analysis of 4-Pentylphenol-d5 in Soil and Sediment Samples

Abstract

This application note details robust and reliable methods for the extraction and cleanup of 4-Pentylphenol-d5 from complex soil and sediment matrices. As a deuterated internal standard, this compound is critical for the accurate quantification of 4-pentylphenol (B72810) and related alkylphenol compounds, which are of environmental concern due to their potential as endocrine disruptors.[1][2][3] The protocols provided are designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring high recovery, reproducibility, and minimization of matrix effects.[4][5] Two primary methodologies are presented: a classic solvent extraction followed by Solid-Phase Extraction (SPE) cleanup and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. These methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Introduction

Alkylphenols, including 4-pentylphenol, are used in the manufacturing of various industrial and consumer products and can accumulate in the environment, particularly in soil and sediment.[1] Due to their potential endocrine-disrupting effects, sensitive and accurate monitoring is essential.[2][3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively corrects for analyte loss during sample preparation and compensates for matrix-induced signal enhancement or suppression in the analytical instrument.[4][5][6] This document provides detailed protocols for the sample preparation of this compound in soil and sediment, ensuring reliable data for environmental risk assessment and research.

Sample Handling and Storage

Proper sample collection and storage are crucial to maintain sample integrity.

-

Collection: Collect soil and sediment samples in clean glass jars with Teflon-lined lids to prevent contamination.

-

Storage: Store samples at or below 6°C, with freezing being an acceptable method for longer-term storage.[4]

-

Preparation: Prior to extraction, air-dry the samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.[4] For organic carbon analysis, samples can be dried at 55°C.[7]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in soil and sediment is depicted below. This workflow outlines the major steps from sample collection to final data analysis.

Caption: Experimental workflow for this compound analysis.

Protocol 1: Solvent Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a conventional and robust method for extracting and cleaning up alkylphenols from solid matrices.

1. Solvent Extraction:

-

Weigh 1.0 g of the homogenized soil/sediment sample into a glass centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 15 mL of methanol to the tube.[4]

-

Sonicate the sample in an ultrasonic bath for 30 minutes to extract the analytes.[4]

-

Centrifuge the sample and carefully transfer the supernatant to a clean collection tube.

-

Repeat the extraction (steps 3-5) with a fresh portion of methanol and combine the supernatants for exhaustive extraction.[4]

-

Dilute the combined extract with acidified water before proceeding to SPE.

2. SPE Cleanup:

-

Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[4] Do not allow the cartridge to go dry.

-

Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.[4]

-

Elution: Elute the analytes with a small volume of a nonpolar solvent such as hexane (B92381) or dichloromethane.

-

Final Preparation: Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.[4]

Protocol 2: QuEChERS Method

The QuEChERS method offers a faster and more efficient alternative for sample preparation with reduced solvent consumption.[8]

1. Extraction:

-

Weigh 5 g of the homogenized soil/sediment sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 4 mL of ultrapure water and shake the tube manually.

-

Spike the sample with a known amount of this compound solution.

-

Add 10 mL of acetonitrile (B52724).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g disodium (B8443419) citrate (B86180) sesquihydrate, and 1 g trisodium (B8492382) citrate dehydrate).[9]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄ and primary secondary amine (PSA) sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).[9]

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of alkylphenols and other endocrine disruptors in soil and sediment using methods similar to those described above. Note that specific performance for this compound should be established through in-house validation.

| Parameter | SPE Method | QuEChERS Method | Reference Compound(s) |

| Recovery (%) | 80-110% | 70-120% | Alkylphenols, PAHs, OCPs |

| RSD (%) | < 15% | < 20% | Alkylphenols, Pesticides |

| LOD | 0.3-3 ng/g | 1-10 ng/g | Alkylphenols, PAHs |

| LOQ | 1-10 ng/g | 3-30 ng/g | Alkylphenols, PAHs |

Data in this table are compiled from published results for similar analytes (e.g., nonylphenol, octylphenol, PAHs, and pesticides) in soil and sediment matrices and should be used as a general guideline.[9][10][11]

Method Validation and Quality Control

It is imperative to perform a thorough method validation for the specific soil and sediment matrices being analyzed. Key validation parameters include:

-

Selectivity: Ensure no significant interferences are observed at the retention time of this compound and the target analyte.

-

Linearity: Establish a linear calibration curve over the expected concentration range.

-

Accuracy and Precision: Determine the recovery and relative standard deviation (RSD) by analyzing spiked samples at multiple concentration levels.

-

Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effects: Evaluate the impact of the sample matrix on the analytical signal by comparing the response of the standard in solvent versus a matrix-matched standard.[8] The use of this compound as an internal standard is designed to correct for these effects.[4][5][6]

For routine analysis, include a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples to monitor for contamination, accuracy, and precision.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable extraction, cleanup, and subsequent analysis of this compound in soil and sediment. The use of a deuterated internal standard is essential for achieving accurate and precise quantification of target alkylphenols in complex environmental matrices. Both the traditional SPE and the more modern QuEChERS methods can yield excellent results, and the choice of method may depend on laboratory throughput requirements and specific matrix challenges. Proper method validation is crucial to ensure data quality and reliability.

References

- 1. scilit.com [scilit.com]

- 2. lcms.cz [lcms.cz]

- 3. agilent.com [agilent.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment [mdpi.com]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. library.dphen1.com [library.dphen1.com]

- 11. Validation of an Adapted QuEChERS Method for the Simultaneous Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls and Organochlorine Pesticides in Sediment by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enhanced Detection of 4-Pentylphenol in Complex Matrices using Derivatization and GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details validated protocols for the chemical derivatization of 4-Pentylphenol to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar compounds like 4-Pentylphenol can be challenging due to poor peak shape and low sensitivity. Derivatization with silylating and acylating agents significantly improves volatility and thermal stability, leading to superior chromatographic performance. This document provides comprehensive protocols for derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Acetic Anhydride (B1165640), a comparative summary of their effectiveness, and visual workflows to facilitate implementation in a laboratory setting.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar analytes such as 4-Pentylphenol, an alkylphenol of interest in environmental and biological monitoring, is often hindered by its low volatility and the presence of an active hydroxyl group.[1][2] This can lead to issues like peak tailing, poor chromatographic resolution, and reduced sensitivity due to interactions with the GC column's stationary phase.[3]

Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties.[2][4] For phenolic compounds, the primary goal of derivatization is to replace the active hydrogen of the hydroxyl group with a less polar functional group.[1] This transformation increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[5] The two most common and effective derivatization strategies for phenols are silylation and acylation.[1][3][6]

Silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5][7] Acylation converts the hydroxyl group into an ester using reagents such as acetic anhydride or pentafluorobenzyl bromide (PFBBr).[3][8][9] This application note provides detailed protocols for the derivatization of 4-Pentylphenol using BSTFA and acetic anhydride, offering a comparative overview to aid researchers in selecting the optimal method for their specific analytical needs.

Experimental Protocols

Materials and Reagents

-

4-Pentylphenol standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetic Anhydride

-

Pyridine (B92270) (as catalyst)

-

Ethyl acetate (B1210297) (GC grade)

-

Acetone (B3395972) (GC grade)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Protocol 1: Silylation with BSTFA

This protocol describes the derivatization of 4-Pentylphenol using BSTFA to form its trimethylsilyl (TMS) ether derivative.

-

Sample Preparation: Dissolve a known amount of the 4-Pentylphenol standard or sample extract in 1 mL of a suitable solvent (e.g., ethyl acetate or acetone) in a 2 mL reaction vial.

-

Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS). For samples that are difficult to derivatize, 50 µL of pyridine can be added as a catalyst.[3]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. For rapid derivatization in acetone, the reaction can be complete within 15 seconds at room temperature.[3][10][11] To ensure complete derivatization, especially in other solvents, heat the vial at 60-70°C for 30 minutes.[3]

-

Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride

This protocol details the acetylation of 4-Pentylphenol to form 4-pentylphenyl acetate.

-

Sample Preparation: Dissolve a known amount of the 4-Pentylphenol standard or sample extract in 1 mL of ethyl acetate in a 2 mL reaction vial.

-

Reagent Addition: Add 200 µL of acetic anhydride and a catalytic amount of base (e.g., 100 µL of pyridine or ~50 mg of anhydrous potassium carbonate).[3]

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes, with occasional vortexing.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of deionized water and vortex to quench the excess acetic anhydride.

-

Neutralize the solution by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.

-

Extract the aqueous phase twice with 2 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Transfer the dried organic phase to a clean vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

-

-

Analysis: Inject 1 µL of the final solution into the GC-MS system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the two derivatization methods for the GC-MS analysis of 4-Pentylphenol. The values are representative and may vary depending on the specific instrumentation and analytical conditions.

| Derivatization Method | Derivatizing Agent | Typical Reaction Time | Typical Reaction Temperature | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) |

| Silylation | BSTFA + 1% TMCS | 15 sec - 30 min[3][10][11] | Room Temperature - 70°C[3] | 0.1 - 1.3 µg L-1[12] | 0.3 - 4.2 µg L-1[12] | < 7.2%[12] |

| Acylation | Acetic Anhydride | 30 min[3] | 60°C[3] | 0.005 - 0.016 µg/L[13] | 0.050 - 0.160 µg/L[13] | 3 - 7%[13] |

Visualizations

Caption: General workflow for derivatization of 4-Pentylphenol.

Caption: Silylation reaction of 4-Pentylphenol with BSTFA.

Caption: Acylation reaction of 4-Pentylphenol with Acetic Anhydride.

Discussion

Both silylation and acylation are effective methods for the derivatization of 4-Pentylphenol, leading to significant improvements in GC-MS analysis.

Silylation with BSTFA is a popular choice due to its rapid reaction times, often occurring at room temperature, and the formation of volatile byproducts that typically do not interfere with the chromatography.[3][10][11][14] The resulting TMS derivatives are more volatile and thermally stable, leading to sharper peaks and enhanced sensitivity.[2][5] The addition of a catalyst like TMCS can further increase the reactivity of the silylating agent.

Acylation with acetic anhydride is a robust and cost-effective alternative.[3] While the reaction generally requires heating and a longer incubation time, it produces stable ester derivatives.[15][16] A work-up step is necessary to remove excess reagent and acidic byproducts, which could otherwise damage the GC column.[3][17]

The choice between silylation and acylation will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. For rapid screening, silylation with BSTFA in acetone is an excellent option. For routine analysis where cost is a consideration, acetylation provides a reliable and economical alternative.

Conclusion

Derivatization of 4-Pentylphenol is an essential step for achieving reliable and sensitive quantification by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are proven methods that significantly enhance the volatility and thermal stability of the analyte. The detailed protocols and comparative data presented in this application note provide researchers with the necessary information to successfully implement these techniques, leading to improved chromatographic performance and more accurate analytical results.

References

- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. jfda-online.com [jfda-online.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brjac.com.br [brjac.com.br]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Quantification of 4-Pentylphenol in Human Serum by Isotope Dilution LC-MS/MS